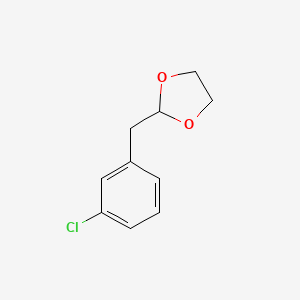
4-(3,4-Dichlorophenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)benzoic acid, also known as 3’,4’-dichlorobiphenyl-4-carboxylic acid, is a chemical compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . This compound has been extensively studied in the fields of organic chemistry and biochemistry due to its diverse applications and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3,4-Dichlorophenyl)benzoic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration . The use of efficient and environmentally benign reagents is also emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichlorophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Produces alcohols or other reduced forms.
Substitution: Produces various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorophenyl)benzoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorophenyl)benzoic acid involves the inhibition of specific enzymes. For example, it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it exhibits inhibitory effects on other enzymes like cytochrome P450 and lipoxygenase, which are involved in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenylboronic acid: Used in similar synthetic applications, particularly in Suzuki coupling reactions.
4,4’-Bis(dichloroiodo)biphenyl: Used as a high-valent iodine reagent for halogenation reactions.
3-(Dichloroiodo)benzoic acid: Another halogenated benzoic acid derivative with similar reactivity.
Uniqueness
4-(3,4-Dichlorophenyl)benzoic acid is unique due to its dual inhibitory effects on multiple enzymes, including COX-2, cytochrome P450, and lipoxygenase . This broad spectrum of activity makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOOVLWXDVFAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374198 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-64-0 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)








